molecular formula C17H30O6 B14508415 Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate CAS No. 63792-65-4

Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate

Cat. No.: B14508415
CAS No.: 63792-65-4
M. Wt: 330.4 g/mol
InChI Key: NRYDKPMVKIVNMG-UHFFFAOYSA-N
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Description

Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate is an organic compound with the molecular formula C15H28O6 It is known for its unique structure, which includes two 3-hydroxy-2,3-dimethylbutan-2-yl groups attached to a pent-2-enedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate typically involves the esterification of pent-2-enedioic acid with 3-hydroxy-2,3-dimethylbutan-2-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halides.

Scientific Research Applications

Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Bis(3-hydroxy-2,3-dimethylbutan-2-yl) butanedioate
  • Bis(3-hydroxy-2,3-dimethylbutan-2-yl) hexanedioate

Uniqueness

Bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate is unique due to its specific structure and reactivity

Properties

CAS No.

63792-65-4

Molecular Formula

C17H30O6

Molecular Weight

330.4 g/mol

IUPAC Name

bis(3-hydroxy-2,3-dimethylbutan-2-yl) pent-2-enedioate

InChI

InChI=1S/C17H30O6/c1-14(2,20)16(5,6)22-12(18)10-9-11-13(19)23-17(7,8)15(3,4)21/h9-10,20-21H,11H2,1-8H3

InChI Key

NRYDKPMVKIVNMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)OC(=O)CC=CC(=O)OC(C)(C)C(C)(C)O)O

Origin of Product

United States

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